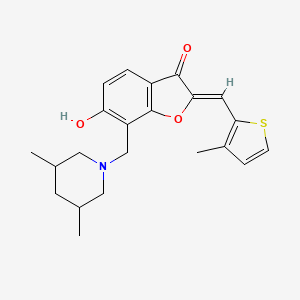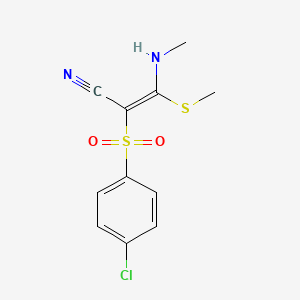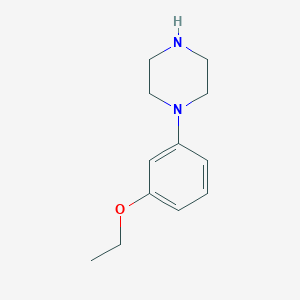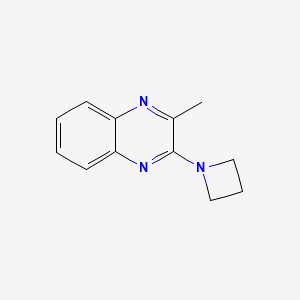![molecular formula C18H16ClN3O5 B2679136 ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoate CAS No. 282523-41-5](/img/structure/B2679136.png)
ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoate is a chemical compound with the molecular formula C18H16ClN3O5 . It has a molecular weight of 389.79 . This compound is a solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H16ClN3O5/c1-3-26-18(23)11(2)27-21-16-10-14(22(24)25)8-9-15(16)20-17(21)12-4-6-13(19)7-5-12/h4-11H,3H2,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 389.79 . The InChI code for this compound is 1S/C18H16ClN3O5/c1-3-26-18(23)11(2)27-21-16-10-14(22(24)25)8-9-15(16)20-17(21)12-4-6-13(19)7-5-12/h4-11H,3H2,1-2H3 , which provides a unique identifier for its molecular structure.Wissenschaftliche Forschungsanwendungen
Facile Synthesis Techniques
Research has explored the synthesis of polyfunctional pyrazolyl substituted and pyrazolofused pyridines through one-pot reactions. These syntheses involve reactions of related compounds, demonstrating the chemical versatility and potential for creating complex molecules with diverse applications in material science and pharmaceuticals (Latif, Rady, & Döupp, 2003).
Advanced Oxidation Processes
Another study identified organic intermediates in the degradation of environmental pollutants using advanced oxidation processes. This research indicates the potential use of related compounds in environmental chemistry, specifically in wastewater treatment and pollution remediation (Sun & Pignatello, 1993).
Novel Photopolymerization Initiators
A study on the photopolymerization of acrylate derivatives initiated by hexaarylbiimidazole with ether groups, including compounds similar to the one , highlights potential applications in the development of new photopolymerization initiators. Such compounds could be instrumental in creating advanced materials for coatings, adhesives, and 3D printing technologies (Shi, Yin, Kaji, & Yori, 2006).
Electropolymerization and Electrochromic Properties
The synthesis and characterization of novel donor–acceptor type monomers for electropolymerization reveal the impact of different acceptor groups on electrochemical and electrochromic properties. This research suggests the potential application of related compounds in developing new materials for electronic devices, such as displays and sensors (Hu et al., 2013).
Safety and Hazards
The safety information for ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoate indicates that it has the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 , which provide instructions for handling and storage, first aid measures, and disposal.
Eigenschaften
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)-6-nitrobenzimidazol-1-yl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5/c1-3-26-18(23)11(2)27-21-16-10-14(22(24)25)8-9-15(16)20-17(21)12-4-6-13(19)7-5-12/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZFOYHDEVYSHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)ON1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2,6-dichlorophenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-5,7,9-trih ydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2679053.png)
![4-(1H-pyrrol-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2679055.png)
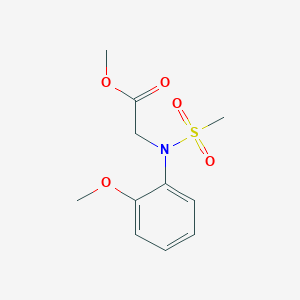
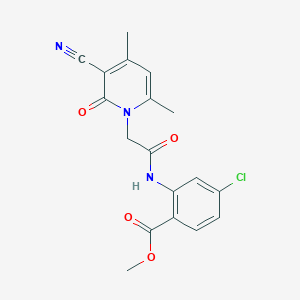
![1-(1',3'-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2679060.png)
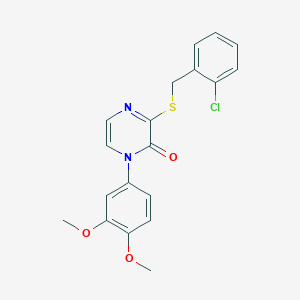
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2679062.png)
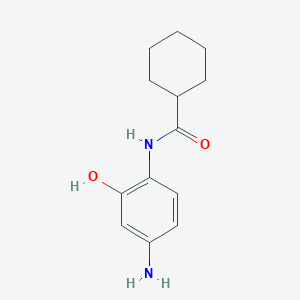
![N-(furan-2-ylmethyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2679065.png)
![N~4~-(2,5-dimethoxyphenyl)-N~6~-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2679067.png)
